6-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine
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Overview
Description
6-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine moiety. One common method involves the reaction of 6-methylpyridin-3-amine with 1-methyl-1H-pyrazole-5-carbaldehyde under acidic conditions to form the desired compound . The reaction is usually carried out in ethanol at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
6-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-1H-pyrazol-3-yl)pyridine: Similar in structure but lacks the N-methyl group on the pyrazole ring.
6-Methyl-2-(1H-pyrazol-5-yl)pyridine: Similar but with a different substitution pattern on the pyridine ring.
1-Methyl-3-(pyridin-3-yl)-1H-pyrazole: Similar but with the pyrazole and pyridine rings connected differently.
Uniqueness
6-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine is unique due to its specific substitution pattern and the presence of both a pyrazole and a pyridine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H14N4 |
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Molecular Weight |
202.26 g/mol |
IUPAC Name |
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C11H14N4/c1-9-3-4-10(7-12-9)13-8-11-5-6-14-15(11)2/h3-7,13H,8H2,1-2H3 |
InChI Key |
NSZQCKTWGSLBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NCC2=CC=NN2C |
Origin of Product |
United States |
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